molecular formula C10H15NO2 B3044165 2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine CAS No. 37699-47-1

2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine

Cat. No. B3044165
CAS RN: 37699-47-1
M. Wt: 183.24 g/mol
InChI Key: ANOUKFYBOAKOIR-NCYHJHSESA-N
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Description

“2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine” is also known as 3,4-Dimethoxyphenethylamine or Homoveratrylamine . It is an analytical reference standard that is structurally categorized as a phenethylamine . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .


Synthesis Analysis

One of the earliest syntheses of “2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine” was a multi-step sequence starting from vanillin . A much shorter synthesis is given by Shulgin and Shulgin . Another synthesis method involves the use of veratryl cyanide in N-methylpyrrolidone with 3% by weight of water and liquid methylamine .


Molecular Structure Analysis

The molecular formula of “2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine” is (CH3O)2C6H3CH2CD2NH2 . The isotopic enrichment is 98 atom % D .


Chemical Reactions Analysis

“2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine” is used as a catalyst for cyclocondensation reactions of dihydroisoquinoline with acylcycloalkenes .


Physical And Chemical Properties Analysis

The molecular weight of “2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine” is 183.25 . The average mass is 181.232 Da and the monoisotopic mass is 181.110275 Da .

Scientific Research Applications

Synthesis and Structural Analysis

  • A novel non-natural chiral auxiliary, closely related to "2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine," was synthesized for diastereoselective alkylation, demonstrating the compound's utility in stereochemistry and organic synthesis (Kohara, Hashimoto, & Saigo, 1999).
  • Research on the synthesis of novel (Phenylalkyl)amines, including derivatives of "2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine," highlighted their potential as 5-HT2A/C ligands, which are crucial for studying neurotransmitter systems (Trachsel, 2003).

Biological Activity and Applications

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

As an analytical reference standard, “2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine” has potential applications in various fields of research. .

properties

IUPAC Name

1,1-dideuterio-2-(3,4-dimethoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3/i6D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOUKFYBOAKOIR-NCYHJHSESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC1=CC(=C(C=C1)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine
Reactant of Route 2
2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine
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2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine
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2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine
Reactant of Route 5
2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine
Reactant of Route 6
2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine

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